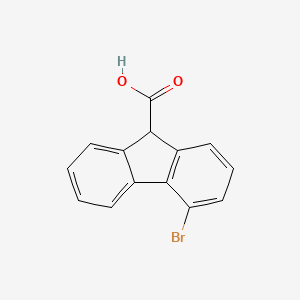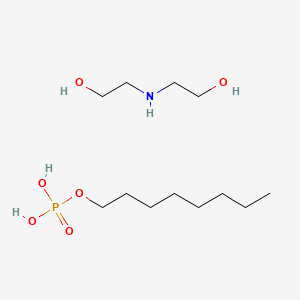
Phosphoric acid, octyl ester, diethanolamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, octyl ester, diethanolamine salt is a chemical compound known for its surfactant properties. It is used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of different substances. This compound is particularly valued in formulations where mildness and non-irritating properties are essential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid, octyl ester, diethanolamine salt typically involves the esterification of phosphoric acid with octyl alcohol, followed by neutralization with diethanolamine. The reaction conditions often include:
Esterification: Phosphoric acid reacts with octyl alcohol in the presence of a catalyst, such as sulfuric acid, at elevated temperatures (around 100-150°C).
Neutralization: The resulting octyl phosphate ester is then neutralized with diethanolamine under controlled conditions to form the final product.
Industrial Production Methods: In industrial settings, the production process is scaled up using continuous reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Accurate measurement and mixing of phosphoric acid, octyl alcohol, and diethanolamine.
Reaction Control: Maintaining optimal temperature and pH levels to ensure complete reaction and prevent side reactions.
Purification: The product is purified through distillation or filtration to remove any unreacted materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphoric acid, octyl ester, diethanolamine salt can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze back to phosphoric acid and octyl alcohol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The ester group can be substituted by other nucleophiles under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: Phosphoric acid and octyl alcohol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphoric acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, octyl ester, diethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of buffers and media for cell culture due to its mild nature.
Medicine: Utilized in pharmaceutical formulations to improve the bioavailability of drugs.
Industry: Applied in the production of detergents, emulsifiers, and dispersants.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and solubilization. The molecular targets include:
Cell Membranes: Enhances permeability and facilitates the transport of molecules.
Proteins: Stabilizes protein structures in solution.
Lipids: Aids in the formation of micelles and liposomes.
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, octyl ester, diethanolamine salt is unique due to its specific combination of hydrophilic and hydrophobic properties. Similar compounds include:
Phosphoric acid, decyl ester, diethanolamine salt: Similar structure but with a longer alkyl chain, offering different solubility and surfactant properties.
Phosphoric acid, ethyl ester, diethanolamine salt: Shorter alkyl chain, resulting in different applications and properties.
Phosphoric acid, butyl ester, diethanolamine salt: Intermediate chain length, balancing properties between the octyl and ethyl esters.
Each of these compounds has unique properties that make them suitable for specific applications, but this compound is particularly valued for its balance of mildness and effectiveness in various formulations.
Eigenschaften
CAS-Nummer |
68921-72-2 |
|---|---|
Molekularformel |
C12H30NO6P |
Molekulargewicht |
315.34 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;octyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.C4H11NO2/c1-2-3-4-5-6-7-8-12-13(9,10)11;6-3-1-5-2-4-7/h2-8H2,1H3,(H2,9,10,11);5-7H,1-4H2 |
InChI-Schlüssel |
ITSXQPHPQLBAHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Verwandte CAS-Nummern |
65151-84-0 59707-20-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B12806235.png)










![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12806310.png)
